Sorbitan monooctadecanoate

Description

Stearic Acid was the HM (74-82), no longer an active MH

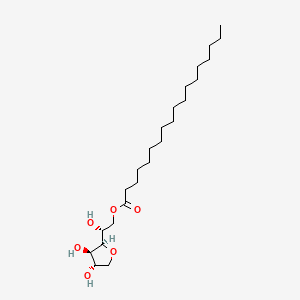

Structure

2D Structure

Properties

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUMOYIDDBPOLL-XWVZOOPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872695 | |

| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline] | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0 @ 25 °C | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan waxy solid | |

CAS No. |

1338-41-6, 5093-91-4, 76169-00-1 | |

| Record name | Sorbitan monostearate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbitan stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVZ4I0H58X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

49-65 °C | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Sorbitan Monostearate: A Comprehensive Technical Guide to its Thermal and Rheological Properties

For Researchers, Scientists, and Drug Development Professionals

Sorbitan (B8754009) monostearate, a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries, plays a critical role in the formulation and stability of a diverse range of products. Its efficacy as an emulsifier, stabilizer, and viscosity modifier is intrinsically linked to its thermal and rheological behavior. This in-depth technical guide provides a comprehensive overview of these core properties, presenting quantitative data, detailed experimental protocols, and logical workflows to support advanced research and development.

Thermal Properties of Sorbitan Monostearate

The thermal behavior of Sorbitan monostearate is crucial for understanding its performance during manufacturing processes, storage, and application. Key thermal transitions, such as melting and crystallization, are typically characterized using Differential Scanning Calorimetry (DSC).

Quantitative Thermal Data

| Property | Value | Reference |

| Melting Point | 54-57 °C | |

| Melting Point Range | 49-65 °C | [1] |

| Melting Point Range (BP Ph Eur Grade) | 50-60 °C | [1] |

| Endothermic Peak (Heating Cycle) | 57.2 °C | [2] |

| Exothermic Peak (Cooling Cycle) | 50.1 °C | [2] |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for characterizing the thermal transitions of Sorbitan monostearate. The following protocol outlines a typical experimental setup.

Objective: To determine the melting point, crystallization temperature, and associated enthalpy changes of Sorbitan monostearate.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetic aluminum pans and lids

-

Crimper for sealing pans

-

High-purity nitrogen gas for purging

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of Sorbitan monostearate into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan using a lid and a crimper. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, for instance, 25 °C.

-

Ramp the temperature up to a point well above the expected melting point (e.g., 100 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample back down to the starting temperature at a controlled cooling rate (e.g., 10 °C/min).

-

A second heating scan is often performed under the same conditions to observe the behavior of the material after controlled cooling.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of the endothermic (melting) and exothermic (crystallization) events.

Rheological Properties of Sorbitan Monostearate

The rheological properties of formulations containing Sorbitan monostearate are critical for their texture, stability, and application performance. Sorbitan monostearate is known to act as a structurant in oleogels and an emulsifier in creams, significantly influencing their viscosity and viscoelasticity.[3][4]

Key Rheological Observations

-

Oleogel Formation: Sorbitan monostearate can form oleogels at concentrations of 15% w/w or higher in oils like sesame oil.[2]

-

Influence of Concentration: Increasing the concentration of Sorbitan monostearate in oleogels generally leads to an increase in the gelator network density, which can affect the viscoelastic properties.[5]

-

Viscoelastic Behavior: In oleogels, Glyceryl monostearate (GMS) generally produces stronger gels (higher G' and G'') than Sorbitan monostearate (SMS).[3] The rheological behavior of SMS-based oleogels is also dependent on the cooling rate during gel formation.[3]

-

Emulsion Type: In three-component creams (surfactant, water, oil), Sorbitan monostearate tends to form water-in-oil (w/o) emulsions.[6][7]

-

Elasticity in Creams: The elasticity of creams can be increased by lengthening the alkyl chain of the surfactant.[6]

Quantitative Rheological Data

A comprehensive summary of quantitative rheological data is challenging to present in a single table due to the strong dependence on the specific formulation (e.g., oil type, water content, co-surfactants). However, the following table provides an overview of the types of measurements and typical findings.

| Rheological Parameter | System | Observation | Reference |

| Viscoelastic Moduli (G', G'') | Oleogels (SMS in vegetable oil) | G' > G'', indicating gel-like behavior. Values are influenced by SMS concentration and oil type. Lower viscosity oils can yield higher viscoelastic functions. | [3] |

| Creep and Recovery | Creams (SMS, water, oil) | Creams can be modeled by the Burger or Maxwell models. | [6] |

| Viscosity | Creams (SMS, water, oil) | The viscosity is influenced by the composition of the cream. | [6] |

Experimental Protocol: Rotational Rheometry

Rotational rheometry is a powerful technique to characterize the flow and deformation behavior of semi-solid formulations containing Sorbitan monostearate.

Objective: To determine the viscoelastic properties (storage modulus G' and loss modulus G'') and viscosity of a Sorbitan monostearate-based formulation (e.g., an oleogel or cream).

Apparatus:

-

Controlled-stress or controlled-strain rheometer

-

Parallel plate or cone-and-plate measuring geometry

-

Peltier temperature control system

Procedure:

-

Sample Loading: Carefully load the sample onto the lower plate of the rheometer. Lower the upper geometry to the desired gap distance (e.g., 1 mm), ensuring the sample fills the gap completely and any excess is trimmed.

-

Temperature Equilibration: Allow the sample to equilibrate at the desired measurement temperature (e.g., 25 °C) for a set period.

-

Oscillatory Amplitude Sweep:

-

Perform a strain or stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). This is the range of strain or stress where G' and G'' are independent of the applied amplitude.

-

Subsequent oscillatory tests should be conducted within this LVER.

-

-

Oscillatory Frequency Sweep:

-

Apply a constant strain or stress within the LVER and vary the frequency (e.g., from 0.1 to 100 rad/s).

-

This test provides information on the structure of the sample and its behavior over different time scales.

-

-

Viscosity Measurement (Flow Sweep):

-

Apply a range of shear rates (e.g., 0.1 to 100 s⁻¹) and measure the resulting shear stress to determine the viscosity as a function of shear rate. This can reveal shear-thinning or shear-thickening behavior.

-

-

Data Analysis: Plot the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency. Plot viscosity as a function of shear rate.

References

- 1. Sorbitan monostearate or Sorbitan stearate Manufacturers, with SDS [mubychem.com]

- 2. Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sorbitan Monostearate|High-Purity Research Grade [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Rheological properties of three component creams containing sorbitan monoesters as surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Sorbitan Monooctadecanoate in Niosome Formation: A Technical Guide

Abstract

Niosomes, vesicular nanocarriers composed of non-ionic surfactants and cholesterol, have emerged as a highly promising alternative to liposomes for advanced drug delivery. Their enhanced stability, cost-effectiveness, and versatile nature make them a focal point of pharmaceutical research. Central to the successful formulation of stable and efficient niosomes is the choice of the non-ionic surfactant. Sorbitan (B8754009) monooctadecanoate, commonly known as sorbitan monostearate or Span 60, is one of the most frequently utilized and effective surfactants for this purpose. This technical guide provides an in-depth exploration of the fundamental role of sorbitan monooctadecanoate in the formation of niosomes, detailing its physicochemical properties, mechanism of action, and profound impact on the final characteristics of the vesicles.

The Core Function of this compound (Span 60) in Vesicle Self-Assembly

This compound is a key architect in the construction of niosomes. Its ability to form a stable, closed bilayer structure arises from a unique combination of physicochemical properties that govern its self-assembly in an aqueous environment.

Critical Physicochemical Properties

The suitability of Span 60 for niosome formation is dictated by several key parameters:

-

Hydrophilic-Lipophilic Balance (HLB): The HLB value indicates the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of a surfactant. Sorbitan monostearate has an HLB value of 4.7.[1] Surfactants with HLB values between 4 and 8 are considered optimal for the formation of stable water-in-oil emulsions and, consequently, for assembling into the bilayer structure of vesicles.[2] This low HLB value ensures that the surfactant molecules will preferentially form a bilayer in water rather than dissolving or forming micelles.[2]

-

Phase Transition Temperature (Tc): Sorbitan monostearate possesses a relatively high phase transition temperature of approximately 53°C.[1] This means that at standard storage temperatures (4-25°C) and physiological temperature (37°C), the alkyl chains of the surfactant are in a rigid, "gel" state. This rigidity reduces the permeability of the niosomal membrane, leading to less leakage of the entrapped drug and higher entrapment efficiency.[3][4]

-

Chemical Structure & Critical Packing Parameter (CPP): Structurally, Span 60 consists of a hydrophilic sorbitan head group and a long, saturated C18 alkyl chain (stearate) as its hydrophobic tail. The geometry of the molecule, defined by the CPP, is between 0.5 and 1, which thermodynamically favors the formation of spherical, bilayer vesicles.[3]

-

The Role of Cholesterol: While Span 60 is the primary vesicle-forming agent, cholesterol is an indispensable partner. It acts as a "membrane stabilizer" by inserting itself into the surfactant bilayer.[5] This action reduces the fluidity of the membrane, increases its density, and helps prevent the aggregation of vesicles, thereby enhancing the overall stability and drug retention capacity of the niosomes.[1][6]

Mechanism of Niosome Formation

Niosome formation is a process of molecular self-assembly driven by energy input (e.g., heat or physical agitation) and thermodynamic principles.[7] When a mixture of this compound and cholesterol is hydrated with an aqueous medium, the molecules orient themselves to minimize the unfavorable interaction between their hydrophobic tails and the water molecules. The hydrophobic stearate (B1226849) tails aggregate to form a continuous, non-polar inner region, while the hydrophilic sorbitan head groups are exposed to the aqueous solution, both inside and outside the vesicle. This arrangement results in the formation of a closed, microscopic bilayer structure capable of encapsulating both hydrophilic drugs within its aqueous core and lipophilic drugs within the bilayer itself.[5]

References

Self-Assembly of Sorbitan Monostearate in Non-Aqueous Media: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of Sorbitan (B8754009) monostearate (Span 60) in non-aqueous media. It delves into the core principles governing this phenomenon, presents available quantitative data, details key experimental protocols for characterization, and visualizes the underlying processes and influencing factors.

Core Principles of Sorbitan Monostearate Self-Assembly in Non-Aqueous Environments

Sorbitan monostearate, a non-ionic surfactant, is known for its ability to self-assemble in a variety of non-aqueous solvents, leading to the formation of structured systems such as organogels and reverse micelles. This behavior is primarily driven by the amphiphilic nature of the Span 60 molecule, which consists of a hydrophilic sorbitan head group and a lipophilic stearate (B1226849) tail.

In non-polar or weakly polar solvents, the hydrophilic head groups of the Span 60 molecules tend to aggregate to minimize their contact with the surrounding medium, a phenomenon analogous to the hydrophobic effect in aqueous solutions. This self-association leads to the formation of various supramolecular structures.

Organogel Formation: A prominent manifestation of Span 60 self-assembly in non-aqueous solvents is the formation of organogels. This process is typically induced by a temperature change. A solution of Span 60 in a hot organic solvent, upon cooling, experiences a decrease in the solubility of the surfactant. This supersaturation drives the self-assembly of Span 60 molecules into toroidal inverse vesicles, which subsequently transform into rod-shaped or needle-like tubules.[1] These tubules entangle and form a three-dimensional network that immobilizes the solvent, resulting in a semi-solid organogel. The formation of these gels is a thermoreversible process.

Reverse Micelle Formation: In addition to organogels, Sorbitan monostearate can form reverse micelles in non-aqueous solvents.[2] These are spherical or spheroidal aggregates where the hydrophilic sorbitan head groups form a core, shielded from the non-polar solvent by the outward-facing lipophilic stearate tails. The polar core of these reverse micelles can encapsulate small amounts of water or other polar molecules.

Quantitative Data on Sorbitan Monostearate Self-Assembly

The self-assembly of Sorbitan monostearate is highly dependent on factors such as its concentration, the nature of the non-aqueous solvent, and the temperature. The following tables summarize some of the quantitative data available in the literature.

| Non-Aqueous Solvent | Critical Gelator Concentration (CGC) (% w/w) | Reference |

| Sesame Oil | 15 | [3][4] |

| Olive Oil | 19-20 | [3][4] |

| Sunflower Oil | 18 | [4] |

| Mustard Oil | 17 | [5] |

| Rapeseed Oil | 15 | [5] |

| Hexadecane | 1 | [6] |

Table 1: Critical Gelator Concentration (CGC) of Sorbitan Monostearate in Various Non-Aqueous Solvents.

| Property | Observation | Reference |

| Flow Behavior | Shear thinning (pseudoplastic) | [7] |

| Viscoelasticity | G' (Storage Modulus) > G'' (Loss Modulus), indicating a gel-like structure. At 20% w/w in sesame oil, the rheological properties are frequency-independent. | [1][8] |

| Effect of Concentration | Viscosity and mechanical properties increase linearly with increasing Span 60 concentration. | [7] |

| Thermal Stability | Melting points of organogels increase with higher gelator concentrations. | [4] |

Table 2: Rheological and Thermal Properties of Sorbitan Monostearate Organogels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the self-assembly of Sorbitan monostearate in non-aqueous media.

Preparation of Sorbitan Monostearate Organogels

-

Weigh the desired amount of Sorbitan monostearate and the non-aqueous solvent to achieve the target concentration.

-

Combine the surfactant and solvent in a sealed, temperature-controlled vessel.

-

Heat the mixture to a temperature above the melting point of Span 60 (typically 60-70°C) while stirring continuously until the surfactant is completely dissolved and the solution is clear.[7]

-

Allow the solution to cool slowly to room temperature without agitation.

-

The formation of an organogel is confirmed if the material does not flow upon inversion of the container.[3]

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment.

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like ethanol (B145695) or acetone).

-

Prepare a series of solutions of Sorbitan monostearate in the desired non-aqueous solvent with varying concentrations.

-

Add a small, constant aliquot of the probe stock solution to each surfactant solution. The final probe concentration should be very low to avoid self-quenching.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectra of each sample using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 334-336 nm.[5]

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (around 372 nm and 383 nm, respectively).[5]

-

Plot the ratio of I₁/I₃ as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of this plot, where a significant change in the slope occurs, indicating the partitioning of the probe into the non-polar interior of the reverse micelles.[9]

Rheological Characterization

Rheological measurements provide information about the viscoelastic properties of the organogels. A cone-plate or parallel-plate rheometer is typically used.

-

Carefully load the organogel sample onto the rheometer plate, ensuring no air bubbles are trapped.

-

Allow the sample to equilibrate to the desired temperature.

-

Oscillatory Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

-

Oscillatory Frequency Sweep: Within the LVER, perform a frequency sweep to observe the dependence of G' and G'' on the frequency. For a gel-like material, G' will be greater than G'' and relatively independent of frequency.[1][8]

-

Flow Sweep: Measure the apparent viscosity as a function of the shear rate to determine the flow behavior (e.g., shear-thinning).

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the organogels, such as the gel-sol transition temperature.

-

Accurately weigh a small amount of the organogel (typically 5-10 mg) into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 2.5-10°C/min) over a desired temperature range that encompasses the expected thermal transitions.[3]

-

Record the heat flow as a function of temperature. Endothermic peaks correspond to melting or gel-sol transitions.[4]

-

The peak temperature of the endotherm is typically taken as the gel-sol transition temperature.

-

A subsequent cooling scan can be performed to observe the exothermic crystallization or sol-gel transition.[4]

Morphological Characterization by Transmission Electron Microscopy (TEM)

TEM allows for the direct visualization of the self-assembled structures.

-

Sample Preparation (for Organogels): A small portion of the organogel can be cryo-fractured or thinly sectioned using an ultramicrotome at low temperatures.

-

Sample Preparation (for Reverse Micelles): A dilute solution of Span 60 in the non-aqueous solvent can be prepared. A small drop of the solution is placed on a TEM grid (e.g., carbon-coated copper grid).

-

The excess liquid is blotted off, leaving a thin film.

-

The sample may be negatively stained (e.g., with phosphotungstic acid) to enhance contrast, particularly for the hydrophilic cores of reverse micelles.[10]

-

The grid is allowed to dry completely before being inserted into the TEM for imaging.

Visualization of Self-Assembly Processes and Influencing Factors

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows in the study of Sorbitan monostearate self-assembly.

Experimental workflow for the preparation and characterization of Span 60 self-assembled structures.

Factors influencing the self-assembly of Sorbitan monostearate and the resulting properties.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. Thermodynamics of micellization from heat-capacity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 4. Determination of the aggregation number and charge of ionic surfactant micelles from the stepwise thinning of foam films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of surfactant critical micelle concentration by a novel fluorescence depolarization technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

The Critical Micelle Concentration of Span 60: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Span 60 (sorbitan monostearate), a widely used non-ionic surfactant, in various solvent systems. Understanding the CMC is crucial for the effective application of Span 60 in diverse fields, including pharmaceuticals, cosmetics, and material science, as it dictates the onset of micelle formation and the subsequent solubilization, emulsification, and drug delivery capabilities of the formulation.

Introduction to Span 60 and its Critical Micelle Concentration

Span 60, a biodegradable surfactant derived from natural stearic acid and the sugar alcohol sorbitol, is a lipophilic or oil-soluble surfactant with a low Hydrophile-Lipophile Balance (HLB) value, typically around 4.7.[1][2] Its molecular structure consists of a polar sorbitan (B8754009) head group and a long, non-polar stearic acid tail. This amphiphilic nature drives its self-assembly into micelles in solution.

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the interface between the solvent and the surfactant becomes saturated, and the monomers self-assemble into organized structures, such as spherical or cylindrical micelles in polar solvents, or reverse micelles in non-polar solvents. This phenomenon leads to a distinct change in the physicochemical properties of the solution, such as surface tension, conductivity, and light scattering, which can be harnessed to determine the CMC.

The CMC of Span 60 is highly dependent on the nature of the solvent, temperature, and the presence of other solutes. Due to its low water solubility, the CMC of Span 60 in purely aqueous solutions is not well-defined and is challenging to measure.[3] Consequently, its CMC is often determined in mixed solvent systems or at the interface of two immiscible liquids, which is highly relevant for its primary application as an emulsifier.

Quantitative Data on the CMC of Span 60

The following tables summarize the available quantitative data for the critical micelle concentration of Span 60 and related sorbitan esters in various solvent systems.

Table 1: Critical Micelle Concentration (CMC) of Span 60 at the Water-Hydrocarbon Interface

| Hydrocarbon Solvent | CMC (mol/L) | Temperature (°C) | Measurement Technique |

| Pentane | 1.1 x 10⁻⁴ | 22 ± 0.5 | Interfacial Tension |

| Hexane | 1.3 x 10⁻⁴ | 22 ± 0.5 | Interfacial Tension |

| Heptane | 1.5 x 10⁻⁴ | 22 ± 0.5 | Interfacial Tension |

| Octane | 1.8 x 10⁻⁴ | 22 ± 0.5 | Interfacial Tension |

| Nonane | 2.1 x 10⁻⁴ | 22 ± 0.5 | Interfacial Tension |

| Decane | 2.4 x 10⁻⁴ | 22 ± 0.5 | Interfacial Tension |

| Undecane | 2.8 x 10⁻⁴ | 22 ± 0.5 | Interfacial Tension |

| Dodecane | 3.2 x 10⁻⁴ | 22 ± 0.5 | Interfacial Tension |

| Data sourced from Peltonen, L., & Yliruusi, J. (2001). The Behavior of Sorbitan Surfactants at the Water-Oil Interface: Straight-Chained Hydrocarbons from Pentane to Dodecane as an Oil Phase. Journal of Colloid and Interface Science.[4] |

Table 2: Comparative CMC of Sorbitan Esters in Organic Solvents

| Surfactant | Solvent | CMC ( g/100 mL) | Temperature (°C) |

| Sorbitan Monopalmitate (Span 40) | Benzene (B151609) | 0.35 | 25 |

| Sorbitan Monopalmitate (Span 40) | Carbon Tetrachloride | 0.42 | 25 |

| Sorbitan Monooleate (Span 80) | Benzene | 0.40 | 25 |

| Sorbitan Monooleate (Span 80) | Carbon Tetrachloride | 0.48 | 25 |

| Data sourced from Bhattacharyya, D. N., & Kelkar, R. Y. (1983). Critical micelle concentration of some sorbitan fatty acid esters - effect of solvents. Journal of the American Oil Chemists' Society.[1] |

Note: While specific CMC data for Span 60 in pure benzene and carbon tetrachloride was not found, the data for the structurally similar sorbitan monopalmitate (Span 40) and monooleate (Span 80) provide a valuable reference for the expected CMC range in these non-polar organic solvents.

Experimental Protocols for CMC Determination

The determination of the CMC of Span 60, particularly in non-aqueous or mixed-phase systems, requires sensitive and appropriate analytical techniques. The most common methods for non-ionic surfactants are surface tension measurement and fluorescence spectroscopy.

Surface Tension Method

This is a classic and widely used method for determining the CMC of surfactants. It is based on the principle that as the surfactant concentration increases, the surface or interfacial tension of the solution decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk phase.

Protocol:

-

Solution Preparation: Prepare a stock solution of Span 60 in the desired solvent. A series of solutions with decreasing concentrations are then prepared by serial dilution.

-

Tensiometer Setup: Calibrate a tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions. Ensure the platinum ring or plate is thoroughly cleaned and flamed before each measurement to remove any contaminants.

-

Measurement:

-

Measure the surface or interfacial tension of the pure solvent as a baseline.

-

Sequentially measure the surface or interfacial tension of each of the prepared Span 60 solutions, starting from the lowest concentration.

-

Allow the system to equilibrate at a constant temperature before each measurement.

-

-

Data Analysis:

-

Plot the surface or interfacial tension as a function of the logarithm of the Span 60 concentration.

-

The resulting plot will typically show two linear regions: a steep decline in surface tension at concentrations below the CMC and a plateau or a region with a much smaller slope at concentrations above the CMC.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the curve.

-

Fluorescence Spectroscopy Method using a Pyrene (B120774) Probe

This method utilizes a fluorescent probe, such as pyrene, which exhibits different fluorescence characteristics in polar and non-polar environments. In a polar solvent, the fine structure of the pyrene emission spectrum shows distinct peaks. When micelles are formed, the hydrophobic pyrene molecules partition into the non-polar core of the micelles, leading to a change in the ratio of the intensities of specific vibronic bands in the emission spectrum.

Protocol:

-

Probe and Surfactant Solution Preparation:

-

Prepare a stock solution of pyrene in a suitable volatile organic solvent (e.g., acetone (B3395972) or methanol).

-

Prepare a series of Span 60 solutions in the solvent of interest with varying concentrations.

-

-

Sample Preparation:

-

To each Span 60 solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (typically in the micromolar range) to avoid excimer formation.

-

Gently mix the solutions and allow them to equilibrate in the dark to prevent photobleaching of the probe.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to record the emission spectrum of pyrene in each sample. The excitation wavelength for pyrene is typically around 335 nm, and the emission is scanned from approximately 350 to 450 nm.

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the third to the first peak (I₃/I₁).

-

Plot the I₃/I₁ ratio as a function of the logarithm of the Span 60 concentration.

-

The plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve, which can be found from the inflection point or by fitting the data to a suitable model.

-

Visualizations

Micelle Formation Mechanisms

The following diagrams illustrate the fundamental principles of micelle and reverse micelle formation, which are central to understanding the behavior of Span 60 in different solvent environments.

Caption: Formation of a normal micelle in a polar solvent.

Caption: Formation of a reverse micelle in a non-polar solvent.

Experimental Workflow for CMC Determination

The following diagram outlines the logical flow of an experimental procedure to determine the Critical Micelle Concentration.

Caption: A logical workflow for the experimental determination of CMC.

Conclusion

The critical micelle concentration of Span 60 is a critical parameter that is highly influenced by the surrounding solvent environment. While its CMC in pure water is difficult to ascertain due to low solubility, this guide provides valuable quantitative data for its behavior at water-oil interfaces and in organic solvents, which are more relevant to its practical applications. The provided experimental protocols for surface tension and fluorescence spectroscopy offer robust methods for determining the CMC of Span 60 in various systems. The visualizations further clarify the fundamental processes of micellization and the experimental workflow. This information is intended to be a valuable resource for researchers and professionals working with Span 60, enabling more informed formulation development and a deeper understanding of its colloidal behavior.

References

- 1. Critical micelle concentration of some sorbitan fatty acid esters - effect of solvents (Journal Article) | OSTI.GOV [osti.gov]

- 2. SPAN 60 - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. The Behavior of Sorbitan Surfactants at the Water-Oil Interface: Straight-Chained Hydrocarbons from Pentane to Dodecane as an Oil Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sorbitan Monostearate in Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan (B8754009) monostearate, a non-ionic surfactant, is a key excipient in the formulation of various nanoparticle systems, particularly solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1][2] Its lipophilic nature, biocompatibility, and ability to stabilize emulsions make it an ideal candidate for encapsulating and delivering a wide range of therapeutic agents.[3] This document provides detailed application notes and protocols for the utilization of sorbitan monostearate in the formulation of nanoparticles, with a focus on the widely used hot homogenization technique.

Role of Sorbitan Monostearate in Nanoparticle Formulation

Sorbitan monostearate (Span 60) acts as a crucial surfactant and stabilizer in nanoparticle formulations.[1] Its primary functions include:

-

Emulsification: During the formulation process, sorbitan monostearate reduces the interfacial tension between the lipid and aqueous phases, facilitating the formation of a stable nanoemulsion.[3]

-

Stabilization: It adsorbs onto the surface of the newly formed nanoparticles, creating a protective layer that prevents aggregation and ensures long-term stability of the colloidal dispersion.[2]

-

Controlled Release: The presence of sorbitan monostearate in the lipid matrix can influence the drug release profile, often contributing to a sustained release pattern.

-

Increased Drug Loading: In certain formulations, such as lipid-core polymeric nanocapsules, sorbitan monostearate has been shown to significantly increase the drug-loading capacity by interacting with the drug molecules.[4][5]

Quantitative Data on Nanoparticle Formulations

The following tables summarize quantitative data from representative studies on the formulation of solid lipid nanoparticles. While specific concentrations of sorbitan monostearate are not always explicitly detailed in combination with other surfactants, the data provides a general framework for formulation development.

Table 1: General Formulation Parameters for Solid Lipid Nanoparticles

| Component | Concentration Range (% w/w) | Reference |

| Lipid | 0.1 - 30 | [1] |

| Emulsifier (Surfactant) | 0.5 - 5 | [1] |

Table 2: Formulation and Characterization of Miconazole Nitrate-Loaded SLNs

Note: This formulation utilizes Tween 80, a polysorbate surfactant often used in conjunction with or as an alternative to sorbitan esters.

| Parameter | Value | Reference |

| Drug:Lipid (Tristearin) Ratio (% w/w) | 7.37 | [6] |

| Surfactant (Tween 80) Concentration (% w/v) | 15 | [6] |

| Homogenization Speed (rpm) | 17,000 | [6] |

| Homogenization Time (minutes) | 20 | [6] |

| Resulting Nanoparticle Characteristics | ||

| Average Particle Size (nm) | ~250 | [6] |

| Polydispersity Index (PDI) | < 0.3 | [6] |

| Zeta Potential (mV) | -15 to -25 | [6] |

| Encapsulation Efficiency (%) | > 80 | [6] |

| Drug Loading (%) | ~5 | [6] |

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes a general method for preparing SLNs using sorbitan monostearate as a surfactant.

Materials:

-

Solid Lipid (e.g., Glyceryl monostearate, tristearin)

-

Sorbitan monostearate (Span 60)

-

Co-surfactant (e.g., Polysorbate 80, soy lecithin) (optional)

-

Active Pharmaceutical Ingredient (API)

-

Purified Water

Equipment:

-

High-shear homogenizer

-

Magnetic stirrer with heating plate

-

Water bath

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Lipid Phase:

-

Melt the solid lipid by heating it to 5-10°C above its melting point.

-

Add the sorbitan monostearate to the molten lipid and stir until a homogenous mixture is obtained.

-

If using, dissolve the lipophilic API in this lipid phase.

-

-

Preparation of the Aqueous Phase:

-

Heat the purified water to the same temperature as the lipid phase.

-

If using a co-surfactant, dissolve it in the heated water.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

-

Homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000 - 20,000 rpm) for a defined period (e.g., 10-30 minutes) to form a coarse oil-in-water emulsion.[6]

-

-

Formation of the Nanoemulsion:

-

Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

-

-

Cooling and Solidification:

-

Allow the resulting nanoemulsion to cool down to room temperature while stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.

-

-

Characterization:

-

Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Determine the encapsulation efficiency and drug loading capacity using appropriate analytical techniques (e.g., UV-Vis spectrophotometry, HPLC) after separating the free drug from the nanoparticle dispersion.

-

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

Cellular Uptake of Lipid Nanoparticles

The internalization of lipid-based nanoparticles into cells is a critical step for intracellular drug delivery. The primary mechanism for the uptake of SLNs is endocytosis.

Caption: Cellular uptake pathways for lipid nanoparticles.

The internalization of lipid nanoparticles is predominantly mediated by clathrin-mediated endocytosis, with caveolae-mediated endocytosis also playing a role.[7] Following internalization, the nanoparticles are trafficked within endosomes. The acidic environment of the late endosomes and lysosomes can facilitate the degradation of the lipid matrix, leading to the release of the encapsulated drug into the cytoplasm.

References

- 1. mdpi.com [mdpi.com]

- 2. jddtonline.info [jddtonline.info]

- 3. biomedrb.com [biomedrb.com]

- 4. researchgate.net [researchgate.net]

- 5. How Sorbitan Monostearate Can Increase Drug-Loading Capacity of Lipid-Core Polymeric Nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Sorbitan Monooctadecanoate in Controlled Release Drug Delivery Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Sorbitan (B8754009) monooctadecanoate, also known as sorbitan monostearate or Span 60, is a non-ionic surfactant widely utilized in the pharmaceutical industry as an emulsifying, stabilizing, and dispersing agent. Its lipophilic nature and ability to form stable structures in various formulations make it a valuable excipient in the development of controlled release drug delivery systems. This document provides detailed application notes and experimental protocols for the use of sorbitan monooctadecanoate in creating advanced drug delivery platforms, including organogels, niosomes, microspheres, and solid lipid nanoparticles (SLNs).

Application in Organogels for Topical and Transdermal Delivery

This compound is an effective organogelator, forming thermodynamically stable, three-dimensional gel networks in the presence of an organic solvent. These organogels can serve as reservoirs for the sustained release of therapeutic agents to or through the skin.

Quantitative Data Summary

| Formulation/Drug | Sorbitan Monostearate Conc. (% w/w) | Oil Phase | Drug Loading (% w/w) | Key Findings |

| Metronidazole Organogel | 15-22 | Sesame Oil | 1 | Followed zero-order release kinetics.[1][2] |

| Tenoxicam Organogel | Not Specified | Not Specified | Not Specified | Prolonged release following Korsmeyer-Peppas and Higuchi models. |

Experimental Protocol: Preparation of a Sorbitan Monostearate-Based Organogel

This protocol is adapted from the preparation of a metronidazole-sesame oil organogel.[1][2]

Materials:

-

This compound (Span 60)

-

Sesame oil (or other suitable organic solvent)

-

Active Pharmaceutical Ingredient (API), e.g., Metronidazole

-

Heating magnetic stirrer

-

Beaker

Procedure:

-

Weigh the required amount of sesame oil into a beaker.

-

Disperse the desired amount of the API uniformly in the sesame oil with gentle stirring.

-

Add the specified quantity of this compound to the oil-drug mixture.

-

Heat the mixture to 70°C while stirring at 500 RPM until the this compound is completely dissolved and a clear, homogenous solution is formed.

-

Remove the beaker from the heat and allow it to cool to room temperature without disturbance.

-

The organogel will form as the mixture cools and solidifies.

Caption: Workflow for the preparation of a sorbitan monostearate-based organogel.

Application in Niosomes for Enhanced Bioavailability and Sustained Release

Niosomes are vesicular drug delivery systems composed of non-ionic surfactants, such as this compound, and cholesterol. They can encapsulate both hydrophilic and lipophilic drugs, offering improved stability and controlled release profiles.

Quantitative Data Summary

| Drug | Surfactant/Cholesterol Molar Ratio | Particle Size (nm) | Entrapment Efficiency (%) | In Vitro Release (after 24h) |

| Gallic Acid | Span 60:Cholesterol (1:1) | 80-276 | - | ~58% (after 12h)[3] |

| TDF | Span 60:Cholesterol:DCP (1:1:0.1) | 2950-10910 | High | 99.09%[4] |

TDF: Tenofovir Disoproxil Fumarate, DCP: Dicetyl phosphate (B84403)

Experimental Protocol: Preparation of Niosomes by Thin-Film Hydration

This protocol describes a common method for niosome formulation.[3]

Materials:

-

This compound (Span 60)

-

Cholesterol

-

Chloroform (B151607) and Methanol (B129727) (solvent system)

-

Phosphate buffer (pH 7.4)

-

Active Pharmaceutical Ingredient (API)

-

Rotary evaporator

-

Sonicator

Procedure:

-

Dissolve this compound, cholesterol, and the lipophilic API in a mixture of chloroform and methanol in a round-bottom flask.

-

Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the transition temperature of the surfactant (e.g., 60°C). This will form a thin, dry film on the inner wall of the flask.

-

Hydrate the thin film by adding phosphate buffer (pH 7.4) containing the hydrophilic API (if applicable) and rotating the flask gently.

-

The niosomal suspension is then sonicated to reduce the particle size and achieve a homogenous dispersion.

Caption: Experimental workflow for niosome preparation using the thin-film hydration technique.

Application in Microspheres for Prolonged Drug Release

This compound can be used as a matrix-forming material or a stabilizer in the preparation of microspheres for the controlled delivery of various drugs.

Quantitative Data Summary

| Drug | Preparation Method | Drug:Span 60 Ratio | Encapsulation Efficiency (%) | Key Findings |

| Ibuprofen | Solvent Evaporation | 1:1, 1:3, 3:1 | Higher than melt dispersion | Incomplete drug release, no burst effect.[3] |

| Ibuprofen | Melt Dispersion | 1:1, 1:3, 3:1 | Lower than solvent evaporation | Incomplete drug release, no burst effect.[3] |

Experimental Protocol: Preparation of Microspheres by Solvent Evaporation

This protocol is a general guide for the solvent evaporation technique.[3][5]

Materials:

-

This compound (Span 60)

-

Active Pharmaceutical Ingredient (API)

-

Organic solvent (e.g., dichloromethane, acetone)

-

Aqueous phase (e.g., water with a surfactant like polyvinyl alcohol - PVA)

-

Homogenizer or high-speed stirrer

Procedure:

-

Dissolve this compound and the API in a suitable organic solvent.

-

Prepare an aqueous solution containing a stabilizing agent (e.g., PVA).

-

Add the organic phase to the aqueous phase under continuous homogenization or high-speed stirring to form an oil-in-water (o/w) emulsion.

-

Continue stirring to allow the organic solvent to evaporate.

-

As the solvent evaporates, the this compound precipitates, entrapping the drug and forming solid microspheres.

-

The microspheres are then collected by filtration or centrifugation, washed, and dried.

Caption: Workflow for preparing microspheres via the solvent evaporation method.

Application in Solid Lipid Nanoparticles (SLNs) for Targeted and Controlled Delivery

This compound can be employed as a solid lipid or a co-surfactant in the formulation of SLNs. These are colloidal carriers with a solid lipid core that can protect the encapsulated drug from degradation and provide controlled release.

Quantitative Data Summary

Data for SLNs specifically using this compound is often part of a mixed lipid matrix. The following provides a general idea of achievable parameters.

| Lipid Matrix | Surfactant(s) | Particle Size (nm) | Entrapment Efficiency (%) | Release Profile |

| Compritol 888 ATO | - | - | High for lipophilic drugs | Prolonged release for prednisolone.[1] |

| Glyceryl behenate, etc. | Polysorbate 80/Sorbitan Oleate | ~176 | - | - |

Experimental Protocol: Preparation of SLNs by Hot Homogenization followed by Ultrasonication

This is a widely used method for SLN production.[6]

Materials:

-

This compound (as part of the solid lipid matrix)

-

Other solid lipids (e.g., Compritol 888 ATO)

-

Active Pharmaceutical Ingredient (API)

-

Aqueous surfactant solution (e.g., Poloxamer 188)

-

High-shear homogenizer

-

Probe sonicator

-

Heating equipment

Procedure:

-

Melt the solid lipid(s), including this compound, at a temperature approximately 5-10°C above the melting point of the highest melting lipid.

-

Dissolve the lipophilic API in the molten lipid phase.

-

Heat the aqueous surfactant solution to the same temperature as the lipid phase.

-

Disperse the hot lipid phase in the hot aqueous surfactant solution using a high-shear homogenizer to form a coarse pre-emulsion.

-

Immediately subject the hot pre-emulsion to probe sonication to reduce the particle size to the nanometer range.

-

Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

Caption: Experimental workflow for the preparation of Solid Lipid Nanoparticles (SLNs).

Mechanism of Controlled Release

The role of this compound in controlled release is primarily through the formation of a structured matrix that entraps the drug. The release of the drug is then governed by various mechanisms depending on the delivery system.

Caption: General mechanisms of controlled drug release from sorbitan monostearate-based systems.

In organogels , the drug is physically entrapped within the three-dimensional network of the gelator molecules. Drug release is primarily controlled by diffusion through the tortuous paths of the gel network.

In niosomes , the drug can be either encapsulated in the aqueous core or partitioned within the lipid bilayer. Release is governed by the diffusion of the drug across the bilayer membrane.

For microspheres and SLNs , the drug is dispersed within the solid lipid matrix. The release is a combination of diffusion of the drug through the matrix and erosion or degradation of the lipid matrix itself over time. The solid nature of the matrix significantly retards the drug release compared to liquid-based systems.

These application notes and protocols provide a foundation for the utilization of this compound in the development of effective controlled release drug delivery systems. Researchers are encouraged to optimize the formulation parameters based on the specific physicochemical properties of the active pharmaceutical ingredient and the desired therapeutic outcome.

References

- 1. Solid lipid nanoparticles (SLN) for controlled drug delivery--drug release and release mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

- 6. journalijdr.com [journalijdr.com]

Application Notes and Protocols for the Characterization of Sorbitan Monostearate Emulsions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sorbitan (B8754009) monostearate, a non-ionic surfactant, is widely utilized as an emulsifying agent in the formulation of various emulsions, particularly water-in-oil (w/o) emulsions, for the pharmaceutical, cosmetic, and food industries.[1][2] Its biocompatibility and ability to stabilize emulsions make it a valuable excipient.[2] A thorough characterization of these emulsions is critical to ensure their quality, stability, and performance. This document provides detailed application notes and protocols for the key analytical techniques used to characterize Sorbitan monostearate emulsions.

Particle Size and Distribution Analysis

The size of the dispersed phase droplets is a critical parameter that influences the stability, bioavailability, and sensory properties of an emulsion. Laser diffraction is a widely used technique for particle size analysis.[3]

Experimental Protocol: Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of a Sorbitan monostearate emulsion.

Materials:

-

Laser diffraction particle size analyzer

-

Dispersion unit (liquid)

-

Deionized water (or appropriate dispersant)

-

Sorbitan monostearate emulsion sample

-

Pipettes

Procedure:

-

Instrument Preparation: Turn on the laser diffraction instrument and allow it to warm up for at least 30 minutes to ensure laser stability.

-

System Blank Measurement: Perform a background measurement with the dispersant (e.g., deionized water) to ensure the optical path is clean.

-

Sample Preparation: Gently invert the emulsion sample multiple times to ensure homogeneity. Avoid vigorous shaking to prevent air bubble entrapment.

-

Sample Addition: Slowly add the emulsion sample dropwise into the dispersion unit containing the dispersant until the recommended obscuration level (typically 5-15%) is reached. The instrument software will indicate the obscuration level.

-

Dispersion: Apply sonication using the instrument's built-in ultrasonic probe for a defined period (e.g., 30-60 seconds) to break up any loose agglomerates. The sonication power and duration should be optimized to avoid breaking the primary emulsion droplets.

-

Measurement: Initiate the particle size measurement. The instrument will record the scattered light pattern and the software will calculate the particle size distribution based on the Mie or Fraunhofer theory.[4]

-

Data Analysis: The results are typically reported as the volume-weighted mean diameter (D[1][5]), as well as D10, D50 (median), and D90 values, which represent the particle size below which 10%, 50%, and 90% of the particles exist, respectively. The polydispersity index (PDI) or Span value provides information on the broadness of the distribution.

-

Cleaning: After the measurement, thoroughly clean the dispersion unit with an appropriate solvent and deionized water to prevent cross-contamination.

Data Presentation: Typical Particle Size of Sorbitan Monostearate Emulsions

| Formulation Variable | D50 (Median Particle Size) (µm) | Polydispersity Index (PDI) | Reference |

| Increasing Sorbitan Monostearate Concentration | Decreases | Generally decreases | [6] |

| Addition of a Co-emulsifier (e.g., Polysorbate 80) | Significantly decreases | May decrease | [6] |

| High-Pressure Homogenization | Significantly decreases | Narrows | [7] |

| Storage Time (unstable emulsion) | Increases | Increases | [8] |

Experimental Workflow: Particle Size Analysis```dot

Rheological Characterization

Rheology is the study of the flow and deformation of matter. For emulsions, rheological properties are crucial for predicting their stability, shelf-life, and performance in various applications (e.g., spreadability of a cream).

[9]#### Experimental Protocol: Rheological Analysis using a Rotational Rheometer

Objective: To characterize the rheological behavior of a Sorbitan monostearate emulsion.

Materials:

-

Rotational rheometer with appropriate geometry (e.g., cone-plate or parallel-plate)

-

Temperature control unit

-

Sorbitan monostearate emulsion sample

-

Spatula

Procedure:

-

Instrument Setup: Turn on the rheometer and the temperature control unit. Set the desired measurement temperature.

-

Geometry Selection and Zeroing: Select the appropriate measurement geometry. For low to medium viscosity emulsions, a cone-plate geometry is often preferred. Zero the gap between the plates.

-

Sample Loading: Carefully place an adequate amount of the emulsion sample onto the lower plate. Lower the upper geometry to the measurement gap, ensuring the sample completely fills the gap without overflowing. Trim any excess sample from the edge of the geometry.

-

Equilibration: Allow the sample to equilibrate at the set temperature for a few minutes.

-

Measurement Protocols:

-

Flow Curve (Viscosity vs. Shear Rate): Apply a range of shear rates (e.g., 0.1 to 100 s⁻¹) and measure the corresponding shear stress to determine the viscosity. This helps to identify if the emulsion is Newtonian, shear-thinning, or shear-thickening. [10] * Oscillatory Stress or Strain Sweep: Apply an increasing oscillatory stress or strain at a constant frequency to determine the linear viscoelastic region (LVER). This is important for subsequent frequency sweep tests. [1] * Frequency Sweep: Within the LVER, apply a range of frequencies at a constant stress or strain to measure the storage modulus (G') and loss modulus (G''). G' represents the elastic component, and G'' represents the viscous component of the emulsion. 6[11]. Data Analysis: Analyze the flow curves to determine the viscosity profile. From the oscillatory tests, determine the viscoelastic properties (G' and G'').

-

-

Cleaning: Thoroughly clean the measurement geometries and plates with an appropriate solvent.

Data Presentation: Typical Rheological Properties of Sorbitan Monostearate Emulsions

| Rheological Parameter | Typical Behavior for Sorbitan Monostearate Emulsions | Significance | Reference |

| Viscosity | Often exhibit shear-thinning (pseudoplastic) behavior | Viscosity decreases with increasing shear, which is desirable for applications like topical creams. | [6] |

| Storage Modulus (G') | G' > G'' at low frequencies for stable, structured emulsions | Indicates a more solid-like, elastic behavior, which contributes to stability against creaming. | [11] |

| Loss Modulus (G'') | G'' > G' at high frequencies for some emulsions | Indicates a more liquid-like, viscous behavior under high shear. | [11] |

| Yield Stress | May exhibit a yield stress | The minimum stress required to initiate flow, important for preventing droplet movement and improving stability. | [10] |

Experimental Workflow: Rheological Analysis

Stability Testing

Emulsions are thermodynamically unstable systems, and their stability over time is a critical quality attribute. Accelerated stability testing is often employed to predict the long-term stability of emulsions.

[12][13]#### Experimental Protocol: Accelerated Stability Testing

Objective: To assess the physical stability of a Sorbitan monostearate emulsion under accelerated conditions.

Methods:

-

Elevated Temperature Storage:

-

Store the emulsion samples in sealed containers at various elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1, 3, 6 months). [12] 2. At specified time points, withdraw samples and analyze for changes in physical appearance (phase separation, creaming), particle size, zeta potential, and rheological properties.

-

-

Centrifugation:

-

Place the emulsion sample in a centrifuge tube.

-

Centrifuge at a specific speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes). [14] 3. Observe for any signs of phase separation or creaming. The volume of the separated phase can be measured to quantify instability.

-

-

Freeze-Thaw Cycles:

-

Subject the emulsion samples to a series of freeze-thaw cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours) for a specified number of cycles (e.g., 3-5 cycles). [15] 2. After the cycles, visually inspect the samples for phase separation and analyze for changes in particle size and other relevant parameters.

-

Data Presentation: Stability Assessment of Sorbitan Monostearate Emulsions

| Stability Test | Parameter to Monitor | Indication of Instability | Reference |

| Elevated Temperature | Particle Size, Visual Appearance | Increase in particle size, phase separation | [12] |

| Centrifugation | Phase Separation Volume | Presence and volume of a separated layer | [14] |

| Freeze-Thaw Cycles | Particle Size, Visual Appearance | Significant increase in particle size, phase separation | [15] |

Encapsulation Efficiency Determination

For emulsions designed to deliver an active pharmaceutical ingredient (API), it is crucial to determine the amount of API successfully encapsulated within the dispersed phase.

Experimental Protocol: Encapsulation Efficiency by Ultrafiltration and HPLC

Objective: To determine the encapsulation efficiency of a drug in a Sorbitan monostearate emulsion.

Materials:

-

Ultrafiltration units with a molecular weight cut-off (MWCO) appropriate to retain the emulsion droplets while allowing the free drug to pass through.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the drug of interest.

-

Solvents for HPLC mobile phase and sample preparation.

-

Drug-loaded Sorbitan monostearate emulsion.

-

Standard solutions of the drug.

Procedure:

-

Separation of Free Drug:

-

Place a known amount of the drug-loaded emulsion into the ultrafiltration unit.

-

Centrifuge the unit according to the manufacturer's instructions to separate the aqueous phase containing the free (unencapsulated) drug from the emulsion. 2[16]. Quantification of Free Drug:

-

Collect the filtrate (aqueous phase).

-

Analyze the concentration of the free drug in the filtrate using a validated HPLC method. 3[17][18]. Determination of Total Drug:

-

Take a known amount of the original drug-loaded emulsion and disrupt it to release the encapsulated drug. This can be done by adding a suitable solvent (e.g., methanol, isopropanol) that dissolves both the oil and aqueous phases.

-

Analyze the total drug concentration in the disrupted emulsion using the same HPLC method.

-

-

Calculation of Encapsulation Efficiency (EE%):

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

Data Presentation: Encapsulation Efficiency Data

| Drug | Emulsion Composition | Encapsulation Efficiency (%) | Reference |

| Miconazole Nitrate | Sorbitan monostearate/Polysorbate 80 | 85 - 97 | [6] |

| Clotrimazole | Sorbitan monostearate | 85.64 - 97.47 | [6] |

Experimental Workflow: Encapsulation Efficiency Determination

Microscopic Analysis

Microscopy provides a direct visualization of the emulsion's microstructure, including droplet size, shape, and distribution. Phase contrast microscopy is particularly useful for visualizing unstained samples like emulsions.

[19][20]#### Experimental Protocol: Phase Contrast Microscopy

Objective: To visualize the microstructure of a Sorbitan monostearate emulsion.

Materials:

-

Phase contrast microscope with a camera

-

Microscope slides and coverslips

-

Pipette

Procedure:

-

Sample Preparation: Place a small drop of the emulsion on a clean microscope slide.

-

Cover Slip Application: Carefully place a coverslip over the drop, avoiding the formation of air bubbles.

-

Microscope Setup: Place the slide on the microscope stage. Set up the microscope for phase contrast imaging according to the manufacturer's instructions. This typically involves aligning the phase annulus in the condenser with the phase plate in the objective. 4[21]. Observation and Imaging: Focus on the sample and observe the emulsion droplets. Capture images at different magnifications to document the droplet size, morphology, and any signs of aggregation or flocculation.

Data Presentation: Qualitative Microscopic Observations

| Observation | Interpretation |

| Small, spherical, well-dispersed droplets | Stable emulsion |

| Large, irregular-shaped droplets | Coalescence may have occurred |

| Clusters of droplets (flocculation) | Potential for instability |

| Presence of crystals | May indicate crystallization of the dispersed phase or surfactant |

References

- 1. Rheological properties of three component creams containing sorbitan monoesters as surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e-jurnal.pnl.ac.id [e-jurnal.pnl.ac.id]

- 3. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]

- 4. tricliniclabs.com [tricliniclabs.com]

- 5. entegris.com [entegris.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. people.umass.edu [people.umass.edu]

- 10. Rotational rheometer - CNR-ISSMC [issmc.cnr.it]

- 11. Rheology of oleogels based on sorbitan and glyceryl monostearates and vegetable oils for lubricating applications | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 12. ijpsonline.com [ijpsonline.com]

- 13. [PDF] New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination | Semantic Scholar [semanticscholar.org]

- 14. lnct.ac.in [lnct.ac.in]

- 15. agnopharma.com [agnopharma.com]

- 16. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. researchgate.net [researchgate.net]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Phase-contrast microscopy - Wikipedia [en.wikipedia.org]

- 21. scientifica.uk.com [scientifica.uk.com]

Application Notes and Protocols: Sorbitan Monostearate as a Stabilizer for Pharmaceutical Suspensions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sorbitan (B8754009) monostearate as a primary or co-stabilizer in the formulation of pharmaceutical suspensions. This document outlines the physicochemical properties of sorbitan monostearate, its mechanism of action in stabilizing dispersed solid particles, and detailed protocols for the preparation and evaluation of suspensions.

Introduction to Sorbitan Monostearate in Suspensions

Sorbitan monostearate, also known as Span 60, is a non-ionic surfactant widely employed in the pharmaceutical industry as an emulsifying and stabilizing agent.[1] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, makes it particularly effective in stabilizing suspensions by reducing the interfacial tension between the solid drug particles and the continuous liquid phase.

Key Properties of Sorbitan Monostearate:

| Property | Value / Description | Reference |

| Synonyms | Span 60, Sorbitan Stearate | [1] |

| Chemical Formula | C24H46O6 | [1] |

| Appearance | Light cream to tan beads or flakes; waxy solid | [2] |

| Solubility | Insoluble in cold water; dispersible in warm water. Soluble in ethanol, ether, and other organic solvents. | [2] |

| HLB Value | 4.7 | [1] |

| Melting Point | 50-52 °C | [2] |

Mechanism of Stabilization

Sorbitan monostearate functions as a wetting and dispersing agent in suspensions. Its mechanism of action involves the adsorption of the surfactant molecules onto the surface of the hydrophobic drug particles. The lipophilic (stearate) portion of the molecule orients towards the particle surface, while the hydrophilic (sorbitan) portion extends into the aqueous vehicle. This creates a steric barrier that prevents the agglomeration and settling of particles, thereby enhancing the physical stability of the suspension.

Experimental Protocols

The following protocols provide a general framework for the formulation and evaluation of a pharmaceutical suspension using sorbitan monostearate as a stabilizer. Formulation-specific optimization of excipient concentrations and processing parameters is essential.

Preparation of a Model Oral Suspension

This protocol describes the preparation of a 100 mL batch of a model oral suspension containing a poorly water-soluble active pharmaceutical ingredient (API).

Materials:

-

Active Pharmaceutical Ingredient (API) - micronized

-

Sorbitan Monostearate (Span 60)

-

Suspending agent (e.g., Xanthan Gum, Carboxymethylcellulose)

-

Sweetener (e.g., Sucrose, Sorbitol)

-

Preservative (e.g., Methylparaben, Propylparaben)

-

Flavoring agent

-

Purified Water

Equipment:

-

High-shear mixer/homogenizer

-